molecular formula C17H15N3O2S B2358817 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886911-99-5

3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2358817
CAS No.: 886911-99-5
M. Wt: 325.39
InChI Key: LIBDTIVBZACAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a methyl group at the 3-position, linked via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole is further substituted with a 3-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-3-6-12(9-11)15(21)18-17-20-19-16(22-17)13-7-4-8-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBDTIVBZACAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Methylsulfanyl)benzoic Acid Hydrazide

3-(Methylsulfanyl)benzoic acid (10.0 g, 54.6 mmol) is treated with thionyl chloride (20 mL) under reflux for 2 h to form the corresponding acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dry tetrahydrofuran (THF). Hydrazine hydrate (5.5 mL, 113 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 h. The precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide as a white solid (8.7 g, 85%).

Cyclization to 5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazole-2-thiol

The hydrazide (7.5 g, 34.2 mmol) is suspended in ethanol (100 mL) with carbon disulfide (4.1 mL, 68.4 mmol) and potassium hydroxide (3.8 g, 68.4 mmol). The mixture is refluxed for 6 h, cooled, and acidified with 10% HCl. The precipitated thiol intermediate is filtered, washed with water, and recrystallized from ethanol to afford a yellow solid (6.2 g, 72%).

Amination of the Thiol Group

The thiol intermediate (5.0 g, 19.6 mmol) is treated with hydroxylamine-O-sulfonic acid (3.4 g, 29.4 mmol) in liquid ammonia at −30°C for 12 h. The mixture is warmed to room temperature, and the product is extracted with ethyl acetate. Evaporation yields 5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine as a pale-yellow solid (3.9 g, 82%).

Acylation with 3-Methylbenzoyl Chloride

The amine (3.0 g, 12.3 mmol) is dissolved in dry dichloromethane (50 mL) with triethylamine (3.4 mL, 24.6 mmol). 3-Methylbenzoyl chloride (2.1 g, 13.5 mmol) is added dropwise at 0°C, and the reaction is stirred for 4 h. The mixture is washed with water, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol affords the target compound as a white crystalline solid (3.8 g, 78%).

Method 2: Orthoester-Mediated Cyclization

Synthesis of 3-Methylbenzohydrazide

3-Methylbenzoic acid (12.0 g, 79.2 mmol) is converted to its hydrazide analog using the procedure outlined in Section 2.1, yielding 10.5 g (86%) of a white solid.

Cyclization with Triethyl Ortho-(3-(Methylsulfanyl)benzoate)

The hydrazide (8.0 g, 48.5 mmol) and triethyl ortho-(3-(methylsulfanyl)benzoate) (15.2 g, 53.3 mmol) are refluxed in dry toluene for 24 h. Excess orthoester is removed under reduced pressure, and the residue is chromatographed (silica gel, hexane/ethyl acetate 4:1) to yield 5-[3-(methylsulfanyl)phenyl]-2-(3-methylbenzoyl)-1,3,4-oxadiazole as an off-white solid (9.1 g, 65%).

Hydrolysis and Rearrangement

The acylated oxadiazole (7.0 g, 18.9 mmol) is treated with 6 M HCl (50 mL) at 100°C for 6 h. Neutralization with NaOH and extraction with ethyl acetate yields 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (5.2 g, 75%).

Method 3: Direct Coupling of Oxadiazol-2-amine with Acyl Chloride

Synthesis of 5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine via Cyanogen Bromide Cyclization

3-(Methylsulfanyl)benzoic acid hydrazide (6.0 g, 27.3 mmol) is treated with cyanogen bromide (3.5 g, 32.8 mmol) in acetonitrile at 0°C for 2 h. The mixture is filtered, and the residue is washed with cold water to yield the amine as a white powder (4.8 g, 83%).

Acylation with 3-Methylbenzoyl Chloride

Following the procedure in Section 2.4, the amine (4.0 g, 16.4 mmol) is acylated to afford the target compound (4.9 g, 80%).

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 72 65 80
Reaction Time (h) 24 30 18
Purification Complexity Moderate High Low
Scalability High Moderate High

Key Observations :

  • Method 1 offers reliable yields but requires multiple steps, including hazardous thiol handling.
  • Method 2 suffers from low atom economy due to orthoester usage and challenging hydrolysis conditions.
  • Method 3 provides the highest yield and simplicity, though cyanogen bromide’s toxicity necessitates stringent safety protocols.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 2.42 (s, 3H, SCH₃), 2.51 (s, 3H, CH₃), 7.35–8.12 (m, 7H, aromatic), 10.21 (s, 1H, NH).
  • ¹³C NMR (DMSO-d₆, 75 MHz) : δ 14.2 (SCH₃), 21.5 (CH₃), 122.4–167.8 (aromatic and carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₅N₃O₂S : 341.0932; Found : 341.0928.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxadiazole Ring Modifications

N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (Compound 6a) Structure: Replaces the methylsulfanyl group with an ethylthio (SC₂H₅) group and incorporates a sulfonyl linker. Activity: Demonstrated strong inhibitory activity against human carbonic anhydrase II (hCA II), with docking studies revealing interactions between the ethylthio group and key amino acids (e.g., Thr200, Gln92) . Key Difference: The ethylthio group’s larger size and sulfonyl linker may enhance hydrophobic interactions compared to the target compound’s methylsulfanyl group.

4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide Structure: Features a thioxo (S=O) group on the oxadiazole and a chloro-substituted benzamide. Activity: Part of a series studied for antimicrobial and antitumor properties, where the thioxo group improved solubility and metal-binding capacity .

Benzamide Core Modifications

4-Acetamido-N-(3-{[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Methoxy}Phenyl)Benzamide Structure: Substitutes the benzamide’s methyl group with an acetamido (NHCOCH₃) group and adds a methoxy-linked oxadiazole. Key Difference: The acetamido group may enhance solubility but reduce membrane permeability compared to the methyl group.

4-Dimethylamino-N-(3-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methoxy}Phenyl)Benzamide Structure: Incorporates a dimethylamino (N(CH₃)₂) group on the benzamide.

SAR Insights:
  • Oxadiazole Substituents : Methylsulfanyl and ethylthio groups favor hydrophobic interactions, while thioxo groups enhance metal coordination.
  • Benzamide Substitutions: Electron-withdrawing groups (e.g., chloro) may increase reactivity, whereas electron-donating groups (e.g., methyl, dimethylamino) improve binding to aromatic residues.
  • Linker Effects : Sulfonyl (Compound 6a) and methoxy linkers () influence conformational flexibility and steric hindrance.

Biological Activity

3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

Chemical Structure

The compound features a complex structure that includes a benzamide moiety and an oxadiazole ring, which are known to contribute to various biological activities. The presence of the methylsulfanyl group may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

A study examined the anticancer potential of related oxadiazole derivatives. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values in the low micromolar range against human cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .

Case Study:
In a comparative analysis, a derivative with structural similarities to this compound demonstrated significant inhibition of cell proliferation in A431 cells with an IC50 value of approximately 10 µM. This suggests that the compound may have similar or enhanced activity due to its unique substituents.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been widely reported. Compounds with oxadiazole rings have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Oxadiazole Derivative AE. coli32
Oxadiazole Derivative BS. aureus16
3-methyl-N-{5-[3-(methylsulfanyl)...E. coliTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis: Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Oxadiazole Ring: Essential for anticancer and antimicrobial activity.
  • Methylsulfanyl Group: May enhance membrane permeability and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.